2-Butoxynaphthalene
CAS No.: 10484-56-7
Cat. No.: VC0522354
Molecular Formula: C14H16O
Molecular Weight: 200.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10484-56-7 |
---|---|
Molecular Formula | C14H16O |
Molecular Weight | 200.28 g/mol |
IUPAC Name | 2-butoxynaphthalene |
Standard InChI | InChI=1S/C14H16O/c1-2-3-10-15-14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3 |
Standard InChI Key | CDMIQAIIIBPTRK-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES | CCCCOC1=CC2=CC=CC=C2C=C1 |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties of 2-Butoxynaphthalene
Molecular Structure and Basic Characteristics
2-Butoxynaphthalene consists of a naphthalene backbone (a fused bicyclic aromatic hydrocarbon) with a butoxy (-OCH) group attached to the second carbon. This substitution confers unique electronic and steric properties, influencing its reactivity and interactions. The compound’s exact mass is 200.120117 g/mol, with a polar surface area (PSA) of 9.23 Ų and a logP (octanol-water partition coefficient) of 4.96, indicating high lipophilicity .
Table 1: Key Physicochemical Properties of 2-Butoxynaphthalene
Property | Value |
---|---|
CAS Number | 10484-56-7 |
Molecular Formula | |
Molecular Weight | 200.276 g/mol |
Density | |
Boiling Point | |
Flash Point | |
Vapor Pressure | at |
Refractive Index | 1.570 |
Stability and Reactivity
Synthesis and Manufacturing Processes
Classical SN2\text{S}_\text{N}2SN2 Alkylation Methods
The synthesis of 2-butoxynaphthalene traditionally involves the reaction between 2-naphthol and an alkylating agent. Early methods used 1-iodobutane, but recent innovations employ butyl p-toluenesulfonate (tosylate) due to its superior safety profile and ease of handling .
Reaction Scheme:
This method achieves yields exceeding 90% under reflux conditions () and simplifies product isolation via crystallization . Thin-layer chromatography (TLC) with hexane:ethyl acetate (60:40) is effective for monitoring reaction progress.
Green Chemistry Approaches
Recent studies highlight solvent-free and microwave-assisted protocols to enhance sustainability. For instance, Green Chemistry reports a 99% yield using recyclable catalysts under mild conditions, reducing energy consumption by 40% compared to conventional methods . These advancements align with industrial demands for eco-friendly manufacturing.
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wash skin thoroughly after handling |
Eye Irritation | H319 | Use face shield or goggles |
Respiratory Irritation | H335 | Ensure adequate ventilation |
Aquatic Toxicity | H413 | Prevent release into waterways |
Recent Research and Future Prospects
Advances in Catalytic Synthesis
A 2024 study in Acta Chimica Slovenica demonstrates a nickel-catalyzed coupling reaction that reduces reaction time to 30 minutes while maintaining 96% yield . Such catalytic systems promise scalability for pharmaceutical intermediates.
Exploration in Renewable Energy
Ongoing investigations into 2-butoxynaphthalene-based polymers for solar cells show a 12% improvement in photon absorption efficiency, as detailed in Chemistry Letters . These materials could revolutionize low-cost, flexible photovoltaics.
Cosmetic Innovations
The compound’s antioxidant properties, revealed in Journal of Organic Chemistry , underpin its use in anti-aging creams. Nanoencapsulation techniques now enable sustained release, enhancing product efficacy by 30% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume